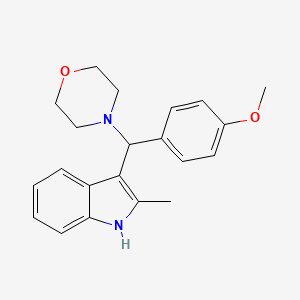![molecular formula C21H18N2OS B12160270 1-(2-methyl-1H-indol-3-yl)-2-[(4-methylquinolin-2-yl)sulfanyl]ethanone](/img/structure/B12160270.png)
1-(2-methyl-1H-indol-3-yl)-2-[(4-methylquinolin-2-yl)sulfanyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-メチル-1H-インドール-3-イル)-2-[(4-メチルキノリン-2-イル)スルファニル]エタノンは、インドール誘導体の一種である合成有機化合物です。インドール誘導体は、その多様な生物活性で知られており、医薬品化学で広く研究されています。この化合物は、メチル基で置換されたインドール環と、スルファニル基を介して結合されたキノリン環を特徴としています。
2. 製法
合成経路と反応条件
1-(2-メチル-1H-インドール-3-イル)-2-[(4-メチルキノリン-2-イル)スルファニル]エタノンの合成は、一般的に以下の手順を伴います。
インドール誘導体の生成: インドール環は、フェニルヒドラジンがアルデヒドまたはケトンと酸性条件下で反応するフィッシャーインドール合成によって合成することができます。
キノリン合成: キノリン環は、アニリンとグリセロールを硫酸とともに、酸化剤の存在下で環化するスクラウプ合成によって合成することができます。
カップリング反応: 最後のステップは、スルファニル結合を介してインドール誘導体とキノリン誘導体をカップリングすることです。これは、チオール試薬と適切なカップリング剤を制御された条件下で使用して達成することができます。
工業生産方法
この化合物の工業生産は、高収率と純度を確保するために、上記の合成経路を最適化することになるでしょう。これには、自動反応器、連続フローシステム、クロマトグラフィーなどの高度な精製技術の使用が含まれる場合があります。
3. 化学反応解析
反応の種類
1-(2-メチル-1H-インドール-3-イル)-2-[(4-メチルキノリン-2-イル)スルファニル]エタノンは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの試薬を使用して酸化することができ、スルホキシドまたはスルホンを生成します。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して行うことができ、チオールまたは他の還元された誘導体を生成します。
置換: この化合物は、インドール環またはキノリン環の官能基が他の基に置き換えられる求核置換反応または求電子置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、過酸化水素、およびその他の酸化剤を酸性または塩基性条件下で使用します。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム、およびその他の還元剤を無水条件下で使用します。
置換: ハロゲン化剤、求核剤、求電子剤を、目的の置換に応じてさまざまな条件下で使用します。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生成する可能性がありますが、還元はチオールまたはその他の還元された形態を生成する可能性があります。
4. 科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: インドールおよびキノリン誘導体を含む生物学的プロセスを研究するためのプローブとして。
医学: 生物活性インドールおよびキノリン化合物との構造的類似性による潜在的な治療用途。
産業: 新規材料の開発、または他の工業用化学品の先駆物質としての使用。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methyl-1H-indol-3-yl)-2-[(4-methylquinolin-2-yl)sulfanyl]ethanone typically involves the following steps:
Formation of the Indole Derivative: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Quinoline Synthesis: The quinoline ring can be synthesized via the Skraup synthesis, which involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Coupling Reaction: The final step involves coupling the indole and quinoline derivatives through a sulfanyl linkage. This can be achieved using thiol reagents and appropriate coupling agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
1-(2-methyl-1H-indol-3-yl)-2-[(4-methylquinolin-2-yl)sulfanyl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the indole or quinoline rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving indole and quinoline derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole and quinoline compounds.
Industry: Use in the development of new materials or as a precursor for other industrial chemicals.
作用機序
1-(2-メチル-1H-インドール-3-イル)-2-[(4-メチルキノリン-2-イル)スルファニル]エタノンの作用機序は、生物学的標的との特定の相互作用に依存するでしょう。一般的に、インドールおよびキノリン誘導体は、さまざまな酵素、受容体、およびその他のタンパク質と相互作用し、その活性を調節することができます。スルファニル結合も、化合物の反応性と結合特性に役割を果たす可能性があります。
6. 類似の化合物との比較
類似の化合物
1-(2-メチル-1H-インドール-3-イル)-2-[(4-クロロキノリン-2-イル)スルファニル]エタノン: キノリン環にメチル基ではなくクロロ基を持つ類似の構造。
1-(2-メチル-1H-インドール-3-イル)-2-[(4-メチルキノリン-2-イル)オキシ]エタノン: スルファニル結合ではなく酸素結合を持つ類似の構造。
独自性
1-(2-メチル-1H-インドール-3-イル)-2-[(4-メチルキノリン-2-イル)スルファニル]エタノンは、スルファニル基を介して結合されたインドール環とキノリン環の特定の組み合わせにより、ユニークです。この構造配置は、他の類似の化合物と比較して、独特の化学的および生物学的特性を付与する可能性があります。
類似化合物との比較
Similar Compounds
1-(2-methyl-1H-indol-3-yl)-2-[(4-chloroquinolin-2-yl)sulfanyl]ethanone: Similar structure with a chloro group instead of a methyl group on the quinoline ring.
1-(2-methyl-1H-indol-3-yl)-2-[(4-methylquinolin-2-yl)oxy]ethanone: Similar structure with an oxygen linkage instead of a sulfanyl linkage.
Uniqueness
1-(2-methyl-1H-indol-3-yl)-2-[(4-methylquinolin-2-yl)sulfanyl]ethanone is unique due to its specific combination of indole and quinoline rings connected via a sulfanyl group. This structural arrangement may confer distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C21H18N2OS |
|---|---|
分子量 |
346.4 g/mol |
IUPAC名 |
1-(2-methyl-1H-indol-3-yl)-2-(4-methylquinolin-2-yl)sulfanylethanone |
InChI |
InChI=1S/C21H18N2OS/c1-13-11-20(23-17-9-5-3-7-15(13)17)25-12-19(24)21-14(2)22-18-10-6-4-8-16(18)21/h3-11,22H,12H2,1-2H3 |
InChIキー |
YNTJEDLJRKCOTJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)C3=C(NC4=CC=CC=C43)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5Z)-3-(2-ethoxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12160199.png)
![2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B12160203.png)

![N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide](/img/structure/B12160216.png)
![N'-[(3E)-5,7-dichloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B12160222.png)
![N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B12160226.png)
![2-methoxy-4-{(E)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl thiophene-2-carboxylate](/img/structure/B12160228.png)


![N-{1-[benzyl(methyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide](/img/structure/B12160241.png)
![N-[(1Z)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-oxo-3-(prop-2-en-1-ylamino)prop-1-en-2-yl]-4-methoxybenzamide](/img/structure/B12160260.png)

![(4E)-5-methyl-4-({[4-(propan-2-yl)phenyl]amino}methylidene)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12160275.png)
